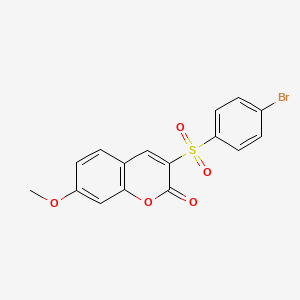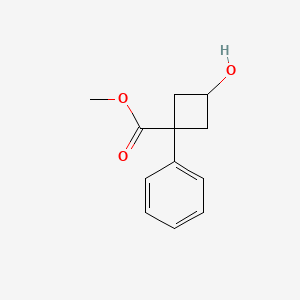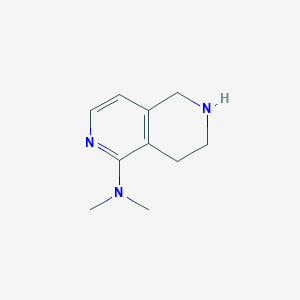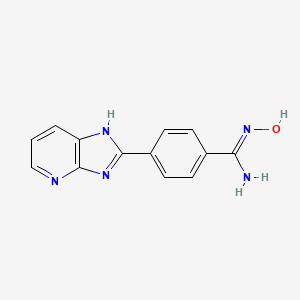![molecular formula C18H15N3O4 B2423086 4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one CAS No. 849916-24-1](/img/structure/B2423086.png)
4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 1-methylquinolin-2-one, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride and a catalyst such as pyridine to introduce the acetyl group at the 3-position of the aniline moiety.
Coupling Reaction: The acetylated product is then coupled with 3-aminoacetophenone under basic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols, basic or acidic conditions.
Major Products Formed
Reduction: 4-(3-Aminoanilino)-1-methylquinolin-2-one.
Oxidation: 4-(3-Carboxyanilino)-1-methylquinolin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the interactions between quinoline derivatives and biological macromolecules such as proteins and DNA.
Industrial Applications: It is explored for its use in the development of new materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. By binding to these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. The nitro group and the quinoline core play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(3-Acetylanilino)-6-chloroquinolin-2-one: Similar structure but with a chlorine atom at the 6-position.
4-(3-Acetylanilino)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of the nitro group.
Uniqueness
4-[(3-acetylphenyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is unique due to the presence of both the nitro group and the acetylanilino moiety, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
特性
IUPAC Name |
4-(3-acetylanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)20(2)18(23)17(16)21(24)25/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUKKNAZDZFXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2423004.png)
![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2423006.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)

![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)



![N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2423023.png)


